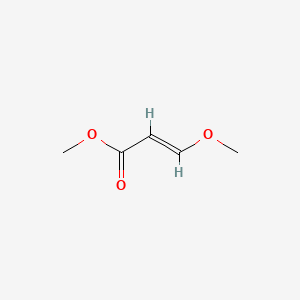
Methyl 3-Methoxyacrylate
Overview
Description
Methyl 3-Methoxyacrylate is an organic compound predominantly used in the production of various types of coatings and adhesives . It is commonly employed as a monomer in the synthesis of polymers, specifically in applications requiring excellent weatherability and high gloss finishes . The compound is also utilized as an intermediate in the manufacturing of various fine chemicals, pharmaceuticals, and agrochemicals .
Synthesis Analysis
This compound can be synthesized by N-methylmorpholine-catalyzed 1,4-addition of methanol to methyl propiolate . Another method involves the catalytic elimination of 3,3-dimethoxypropanoate under acidic conditions . A new synthetic method was established where this compound was obtained from methyl vinyl ether and trichloroacetyl chloride as starting material via addition-elimination reaction, elimination reaction, haloform reaction, and elimination reaction .
Molecular Structure Analysis
The molecular formula of this compound is C5H8O3 . The molecular weight is 116.12 .
Chemical Reactions Analysis
This compound has been used in the preparation of 5-hydroxyquinolines . It has also been involved in the [3+2] cycloaddition reaction with quinazoline-3-oxide .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . The density is 1.08 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis Applications
Stereoselective Synthesis : Methyl (Z)-α-methoxyacrylates are synthesized from aldehydes using commercial methyl 2,2-dichloro-2-methoxyacetate, proving useful in the treatment of osteoporosis and other diseases. This synthesis is a key step in the preparation of biologically active compounds (Baati et al., 2009).
Novel Strobilurin Derivatives : Methyl 3-methoxyacrylate is used in the synthesis of β-methoxyacrylate derivatives with the pyrrolidine-2,4-dione moiety, showing significant fungicidal activity (Guihua et al., 2014).
Synthesis of Methyl Tetronates : Methyl β-methoxyacrylate is used in the efficient synthesis of α,γ-substituted methyl tetronates, contributing to the field of organic synthesis (Miyata & Schmidt, 1982).
Fungicidal and Agricultural Applications
Mitochondrion-Targeted Fungicides : this compound-based compounds are developed as mitochondrion-targeted fungicides, showing enhanced activity against crop diseases (Liu et al., 2022).
Novel Fungicide Synthesis : Used in the synthesis of novel fungicides like pyraoxystrobin, this compound shows broad-spectrum activity against fungi, aiding in agricultural pest control (Liu et al., 2011).
Material Science and Polymerization
- Free Radical Polymerization : this compound is a key monomer in the free radical polymerization process, usefulin creating high-molecular-weight polymers for industrial applications (Günaydin et al., 2005).
- Electropolymerization of Thiophene Derivatives : It serves as a monomer in the electropolymerization of thiophene derivatives, leading to the formation of electroactive films on electrodes, which are important in electronic applications (Lankinen et al., 1999).
Chemical Reactions and Mechanistic Studies
Study of Radical Polymerizations : A detailed study of the radical polymerizations and copolymerizations of α-methoxyacrylonitrile and methyl α-methoxyacrylate provides insight into the mechanistic aspects of these reactions, which is valuable for developing new polymeric materials (Otsu et al., 1969).
Methoxyoxete Intermediate Study : The intermediate formation of methyl acrylate from methoxyacetylene and formaldehyde, with BF3 catalysis, is explored using ab initio calculations, contributing to the understanding of chemical reaction pathways (Oblin et al., 2001).
Mechanism of Action
Target of Action
Methyl 3-Methoxyacrylate (M3M) is a methoxyacrylate analog, similar to Azoxystrobin . Its primary targets are the mitochondrial cytochrome complexes . These complexes play a crucial role in the electron transport chain, a vital process for ATP production in cells.
Mode of Action
M3M interacts with its targets, the mitochondrial cytochrome complexes, and inhibits their function . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. The energy deprivation at the cellular level results in the death of the affected cells.
Biochemical Pathways
The primary biochemical pathway affected by M3M is the electron transport chain . By inhibiting the mitochondrial cytochrome complexes, M3M disrupts this pathway, leading to a decrease in ATP production. The downstream effects include energy deprivation at the cellular level, leading to cell death.
Pharmacokinetics
The protein binding, metabolism, route of elimination, half-life, and clearance of M3M are currently unknown .
Result of Action
The primary result of M3M’s action is the disruption of the electron transport chain, leading to a decrease in ATP production . This energy deprivation at the cellular level can lead to cell death.
Action Environment
The action, efficacy, and stability of M3M can be influenced by various environmental factors. For instance, the physicochemical properties such as solubility in water, log Pow, and stability to biotic and abiotic degradation processes are of great value in determining the actual mode of action of the fungicide in vivo .
Safety and Hazards
Methyl 3-Methoxyacrylate is combustible and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
The future outlook for the Methyl 3-Methoxyacrylate market appears promising, with a projected compound annual growth rate during the forecasted period . This growth can be attributed to the increasing demand for high-performance coatings and adhesives, particularly in the automotive and construction industries . The rising trend of using environmentally-friendly and sustainable products also fuels the market’s growth, as this compound exhibits low volatile organic compound (VOC) emissions .
Properties
IUPAC Name |
methyl (E)-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCCPQKLPMHDN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863617 | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-17-0, 34846-90-7 | |
| Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trans-3-methoxy acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-Methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRANS-3-METHOXYACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Methyl 3-Methoxyacrylate?
A1: this compound is primarily used as a building block in organic synthesis. One important application is in the synthesis of pharmaceuticals, particularly as a key intermediate in producing the side chain of the antibiotic Ceftibuten []. It also serves as a valuable reagent in synthesizing various organic compounds, including heterocycles and polymers [, ].
Q2: Are there efficient and cost-effective methods for synthesizing this compound?
A2: Researchers have developed several synthetic routes for this compound. One approach utilizes a continuous fixed bed reactor with 3,3-dimethoxy methyl propionate as the starting material. This method, employing catalysts like molecular sieves or alumina-loaded acids, offers advantages such as simple operation, high yield, and excellent product purity []. Another method involves a one-pot process using Methyl 3-methoxy-3-R-oxypropionate and methanol in the presence of catalysts like potassium hydrogen sulfate or p-toluenesulfonic acid []. This route is considered advantageous due to its ease of operation and suitability for industrial production.
Q3: How does the structure of this compound influence its reactivity in chemical reactions?
A3: The presence of both an electron-rich alkene moiety and a methyl ester group in this compound significantly impacts its reactivity. For instance, in Heck reactions catalyzed by palladium complexes, this compound consistently undergoes regioselective α-arylation []. This selectivity arises from the electronic and steric factors dictated by the molecule's structure. The reaction favors electron-rich or sterically congested aryl bromides, leading to higher yields. These observations suggest that the oxidative addition of the aryl bromide to the palladium complex, influenced by the specific structure of this compound, is crucial in the catalytic cycle.
Q4: What insights have computational chemistry studies provided into the reactivity of this compound?
A4: Molecular Electron Density Theory (MEDT) calculations have been employed to investigate the mechanism, reactivity, and selectivity of this compound in non-polar [3+2] cycloaddition reactions []. These computational studies help predict reaction pathways, transition states, and potential products, providing valuable information for optimizing reaction conditions and designing new synthetic strategies.
Q5: Are there alternative compounds or synthetic approaches that can replace or complement the use of this compound?
A5: While this compound offers unique reactivity, researchers constantly explore alternative compounds and synthetic routes. In the context of Ceftibuten sidechain synthesis, avoiding the direct use of this compound has been a focus due to its cost and availability. One method utilizes 2-aminothiazole acetic acid as a starting material and avoids the expensive this compound []. This alternative approach involves a multi-step synthesis involving carboxyl group protection, amino group protection, hydroxymethylation, Wittig reaction, and monoesterification. The success of this method highlights the continuous efforts to discover and optimize synthetic strategies, potentially leading to more cost-effective and environmentally friendly processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azaspiro[4.5]decane-2,8-dione](/img/structure/B1366401.png)
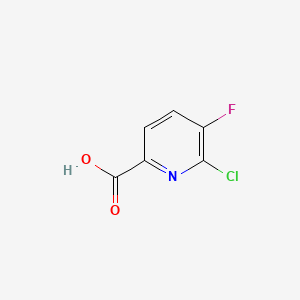
![1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1366405.png)
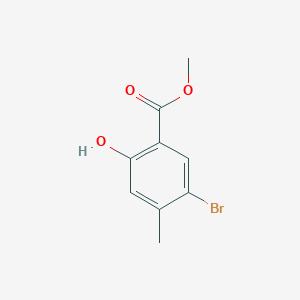


![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)
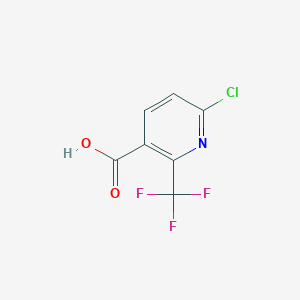

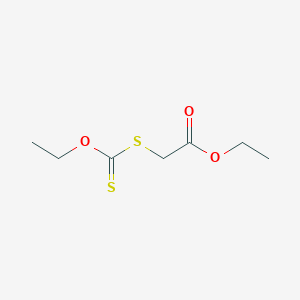
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-amine](/img/structure/B1366424.png)
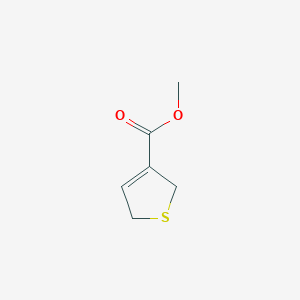
![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)
